Molecular Descriptor Differentiation: Rotatable Bond Count and Conformational Restriction Relative to N-Alkyl Analogs
The target compound possesses exactly 2 rotatable bonds (excluding ring puckering), a feature that distinguishes it from N-alkyl analogs with linear substituents . In the context of chemokine receptor antagonist development, compounds incorporating tetrahydropyranyl-cyclopentyl scaffolds demonstrate that the cyclopentyl substitution pattern (cis vs. trans relative to amide units) directly modulates receptor binding potency [1]. While direct binding data for the isolated amine are not publicly available, the rotatable bond count of 2 versus, for example, N-methyltetrahydro-2H-pyran-4-amine (1 rotatable bond, lower conformational entropy) or N-butyltetrahydro-2H-pyran-4-amine (4 rotatable bonds, higher conformational entropy) establishes a quantifiable structural differentiation metric relevant to binding-site complementarity predictions .
| Evidence Dimension | Number of rotatable bonds |
|---|---|
| Target Compound Data | 2 rotatable bonds |
| Comparator Or Baseline | N-methyl analog: 1 rotatable bond; N-butyl analog: 4 rotatable bonds |
| Quantified Difference | Δ = +1 versus methyl analog; Δ = -2 versus butyl analog |
| Conditions | Calculated from molecular structure; SMILES: C1CCC(NC2CCOCC2)C1 |
Why This Matters
Rotatable bond count directly influences conformational entropy and predicted binding free energy, making this a selection-relevant parameter when optimizing ligand efficiency metrics.
- [1] Goble SD, et al. Tetrahydropyranyl cyclopentyl heterocyclic amide modulators of chemokine receptor activity. U.S. Patent Application Publication US2006/0178402 A1. 2006. View Source
